Nudt7-cov-1

Description

Structure

3D Structure

Properties

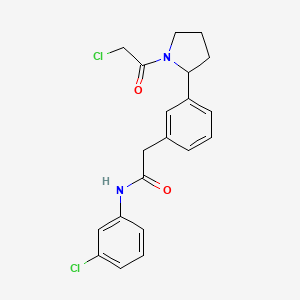

Molecular Formula |

C20H20Cl2N2O2 |

|---|---|

Molecular Weight |

391.3 g/mol |

IUPAC Name |

2-[3-[1-(2-chloroacetyl)pyrrolidin-2-yl]phenyl]-N-(3-chlorophenyl)acetamide |

InChI |

InChI=1S/C20H20Cl2N2O2/c21-13-20(26)24-9-3-8-18(24)15-5-1-4-14(10-15)11-19(25)23-17-7-2-6-16(22)12-17/h1-2,4-7,10,12,18H,3,8-9,11,13H2,(H,23,25) |

InChI Key |

ZJGDVCKAHPNDQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C2=CC=CC(=C2)CC(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Discovery and Design of Nudt7 Cov 1

Covalent Fragment Hits Identified (e.g., PCM-0102716 and related scaffolds)

A primary screening of an electrophile fragment library against NUDT7 yielded several covalent hits. researchgate.netresearchgate.net Among these, a series of fragments sharing a 2-phenylpyrrolidine (B85683) motif were particularly noteworthy. researchgate.net One of the key validated hits from this series was PCM-0102716 . researchgate.net

In the initial screen, PCM-0102716 demonstrated significant labeling of the NUDT7 protein. researchgate.net Further biophysical analysis, such as differential scanning fluorimetry (DSF), confirmed that it stabilized the NUDT7 protein, a strong indicator of binding. researchgate.netresearchgate.net Crystallography studies revealed how PCM-0102716 covalently binds to a cysteine residue (Cys73) within the NUDT7 active site. researchgate.net Several other related chloroacetamide-containing fragments also showed high levels of NUDT7 labeling and stabilization, including PCM-0102512, PCM-0102558, PCM-0102298, PCM-0102951, and PCM-0102938. researchgate.net

Non-Covalent Fragment Binders (e.g., NUDT7-REV-1)

In parallel with the covalent fragment screening, a crystallography soaking screen identified a non-covalent fragment binder named NUDT7-REV-1 . researchgate.net This fragment was found to bind in a pocket adjacent to the site where the covalent fragments attached. researchgate.net The identification of NUDT7-REV-1 was crucial, as it provided a second anchor point for the design of a more potent, merged inhibitor. researchgate.net

The final compound, NUDT7-COV-1, was designed by merging the structural features of the covalent fragment PCM-0102716 and the non-covalent fragment NUDT7-REV-1. researchgate.net Co-crystal structures confirmed that the merged compound, this compound, successfully occupied both binding sites, adopting the same binding mode as the two individual fragments. researchgate.net This fragment-merging strategy led to a significant enhancement in inhibitory activity against NUDT7. researchgate.net While the racemic mixture of this compound is effective, co-crystal structures have shown that the S-enantiomer is the active species. guidetopharmacology.org

Mechanism of Action and Molecular Interactions of Nudt7 Cov 1

Covalent Binding Modality of NUDT7-COV-1 to its Target

The inhibitory action of this compound is predicated on its ability to form a permanent, irreversible bond with the NUDT7 enzyme. researchgate.net This covalent modality is a key feature of its design, overcoming the typically low affinity of reversible fragment-based inhibitors to achieve high potency. researchgate.net

High-resolution structural studies have definitively identified the specific amino acid residue targeted by this compound. The compound forms a covalent bond with Cysteine 73 (Cys73) of the NUDT7 enzyme. researchgate.net This targeted interaction is crucial for the compound's potent and irreversible inhibition of NUDT7's enzymatic activity.

The irreversible binding of this compound is mediated by an electrophilic moiety within its chemical structure. researchgate.netresearchgate.net The development of this inhibitor stemmed from a screening of a library containing mildly electrophilic fragments designed to react with cysteine residues in target proteins. researchgate.net this compound was created by merging a covalent fragment, PCM-0102716, with a non-covalent fragment, NUDT7-REV-1. researchgate.net The electrophilic "warhead" from the parent fragment PCM-0102716 is retained in the final merged compound, enabling the irreversible adduction to Cys73. researchgate.net This strategy of using mild electrophiles allows for potent, selective, and durable target engagement, which is often challenging to achieve with reversible inhibitors. researchgate.net

| Feature | Description | Source(s) |

| Binding Type | Covalent, Irreversible | researchgate.net |

| Target Enzyme | Nudix Hydrolase 7 (NUDT7) | thesgc.orgresearchgate.net |

| Target Residue | Cysteine 73 (Cys73) | researchgate.net |

| Mechanism | Irreversible adduction via an electrophilic moiety | researchgate.netresearchgate.net |

Structural Basis of this compound Interaction with NUDT7

The precise interaction between this compound and the NUDT7 enzyme has been elucidated through crystallographic studies, providing a detailed view of the binding event at the molecular level. researchgate.net

Co-crystal structures of the NUDT7 enzyme in complex with this compound have been successfully obtained and analyzed. researchgate.net These structures provide high-resolution insight into the binding mode of the inhibitor. The analysis confirms that this compound occupies the active site of the enzyme, with its electrophilic component forming a covalent linkage to the side chain of Cys73. researchgate.net The remainder of the inhibitor molecule settles into the binding pocket, forming specific interactions with surrounding amino acid residues.

The binding of this compound occurs within a defined pocket of the NUDT7 enzyme. Analysis of the co-crystal structure reveals that the merged compound, this compound, fits precisely into the space defined by its parent fragments. researchgate.net The structure shows that the inhibitor adopts the exact same binding mode as the two separate fragments, suggesting that the pocket is well-suited to accommodate the merged ligand without requiring significant conformational changes compared to the fragment-bound states. researchgate.netresearchgate.net This indicates a high degree of structural complementarity between the inhibitor and the target's binding site.

This compound was rationally designed by merging two previously identified fragments: the covalent binder PCM-0102716 and the non-covalent fragment NUDT7-REV-1. researchgate.net Structural overlay analysis of the co-crystal structures demonstrates a remarkable conservation of binding. researchgate.netresearchgate.net The co-crystal structure of NUDT7 with the merged this compound shows that it adopts the exact same binding mode as the two separate fragments. researchgate.netresearchgate.net The portion of this compound derived from PCM-0102716 occupies the same space and makes the same covalent bond as its parent fragment, while the part derived from NUDT7-REV-1 overlays perfectly with the position of its respective parent fragment. researchgate.net This successful fragment-merging strategy validates the structural hypothesis that a single, more potent molecule could be created by linking the two fragments. researchgate.net

| Parent Fragment | Binding Type | Key Interaction |

| PCM-0102716 | Covalent | Forms adduction with Cys73 via its electrophilic moiety. |

| NUDT7-REV-1 | Non-covalent | Occupies an adjacent sub-pocket in the active site. |

Computational Approaches in Understanding NUDT7 Druggability

The development of potent and selective inhibitors for protein targets is a cornerstone of modern drug discovery. The Nudix hydrolase superfamily, including NUDT7, has increasingly been recognized for its therapeutic potential, necessitating a deeper understanding of its "druggability" – the likelihood of a protein to bind a small molecule with high affinity and specificity. Computational, or in silico, methods have become indispensable in the early stages of this process, offering a rapid and cost-effective means to assess a target's potential before embarking on extensive and expensive high-throughput screening campaigns. thesgc.orgresearchgate.net

In Silico Assessment of NUDIX Hydrolase Protein Pockets for Ligandability

The ligandability of a protein's binding pocket is a critical determinant of its druggability. In silico assessment of these pockets provides valuable insights into their potential to accommodate drug-like molecules. A variety of computational tools and algorithms are employed for this purpose, each offering a different perspective on the characteristics of a binding site.

One common approach involves the use of software suites like DoGSiteScorer , FTMap , and CryptoSite . thesgc.orgresearchgate.net These tools analyze high-resolution crystal structures of proteins to predict the location, size, shape, and physicochemical properties of potential binding pockets.

DoGSiteScorer identifies pockets and cavities on the protein surface and calculates a "druggability score" based on properties such as size, hydrophobicity, and enclosure. researchgate.net This score helps to rank potential binding sites, with higher scores indicating a greater likelihood of being able to bind a small molecule. Studies on the NUDIX family have shown that with an average druggability score of 0.80, these proteins are generally considered good drug targets. thesgc.org

FTMap utilizes a different approach by probing the protein surface with a set of small organic molecules to identify "binding hotspots" – regions that can bind a variety of small chemical fragments. thesgc.orgresearchgate.net The clustering of these fragments in a particular region is a strong indicator of a viable binding site.

CryptoSite assesses the conformational flexibility of predicted binding sites, which is crucial as protein pockets are often not rigid and can adapt their shape to accommodate a ligand. researchgate.net

These computational assessments are not merely theoretical exercises. The predictions from these in silico tools have been shown to correlate well with experimental results. For instance, a higher predicted druggability score for a NUDIX hydrolase pocket has been observed to correspond with a higher hit rate in experimental fragment screening campaigns. researchgate.net This demonstrates the predictive power of these computational methods in prioritizing targets for drug discovery efforts.

The initial stages of identifying inhibitors for NUDT7 likely involved such in silico assessments of its binding pocket. By analyzing the structural features of the NUDT7 active site, researchers could ascertain its ligandability and guide the selection of fragments for experimental screening. This computational pre-assessment would have been instrumental in the subsequent discovery of fragments that ultimately led to the development of this compound. The success of fragment-based screening for NUDT7 underscores the utility of these computational approaches in modern drug discovery. researchgate.net

This compound is a potent and selective covalent inhibitor of NUDT7, a peroxisomal coenzyme A (CoA) diphosphatase. thesgc.orgresearchgate.net Its discovery and mechanism of action exemplify a successful application of fragment-based drug design, a strategy that has gained prominence in the development of targeted therapies.

The development of this compound was achieved through a fragment-merging approach. researchgate.net This strategy involved the identification of two distinct fragments that bind to the NUDT7 active site:

A covalent fragment , PCM-0102716, which was identified through an electrophilic fragment screen and forms an irreversible bond with a residue in the active site. researchgate.net

A non-covalent fragment , NUDT7-REV-1, which was discovered via a crystallographic soaking screen and binds reversibly to an adjacent site. researchgate.net

By chemically linking these two fragments, the merged compound, this compound, was created. This new molecule combines the binding interactions of both parent fragments, resulting in a significant increase in potency and selectivity for NUDT7. researchgate.net

The mechanism of action of this compound is centered on its ability to form a covalent bond with a key serine residue within the NUDT7 active site. researchgate.net This irreversible binding permanently inactivates the enzyme, preventing it from hydrolyzing its natural substrates, such as CoA and its derivatives. researchgate.netnih.govuniprot.org

The precise molecular interactions of this compound with the NUDT7 protein have been elucidated through co-crystal structures. These structural studies have confirmed that this compound binds in the active site in a manner that recapitulates the binding modes of the original two fragments. researchgate.net This structural confirmation was crucial in validating the fragment-merging strategy and understanding the basis of the inhibitor's high affinity.

Intracellularly, this compound has been shown to engage with its target, NUDT7. Thermal shift assays in intact HEK293 cells demonstrated that the compound stabilizes the NUDT7 protein, a hallmark of direct binding within the cellular environment. researchgate.net

Enzymatic and Cellular Characterization of Nudt7 Cov 1 Efficacy

Biochemical Potency and Inhibition Profile

Enzymatic Inhibition of NUDT7 by NUDT7-COV-1

This compound was identified through an electrophile-fragment screening approach and subsequently optimized by merging a covalent fragment with a non-covalent fragment binder. nih.gov The resulting compound demonstrated potent inhibition of NUDT7 in biochemical assays. The inhibitory activity of this compound was determined by monitoring the hydrolysis of acetyl-CoA by NUDT7.

Initial assessments of this compound's inhibitory capacity revealed a half-maximal inhibitory concentration (IC₅₀). To further characterize the covalent nature of the interaction, the IC₅₀ was measured with and without a 30-minute pre-incubation of the enzyme with the inhibitor. Without pre-incubation, this compound exhibited an IC₅₀ of 10.1 µM. Following the 30-minute pre-incubation, the potency increased significantly, with the IC₅₀ value dropping to 1.1 µM, which corresponds to a pIC₅₀ of 5.96. rsc.org This shift in potency is indicative of a time-dependent, covalent mechanism of inhibition.

Table 1: Enzymatic Inhibition of NUDT7 by this compound

| Condition | IC₅₀ (µM) | pIC₅₀ |

| Without Pre-incubation | 10.1 | 4.99 |

| With 30 min Pre-incubation | 1.1 | 5.96 |

Time-Dependent Inhibition Kinetics and Efficiency

The significant increase in potency observed after pre-incubating NUDT7 with this compound strongly suggests a time-dependent inhibition mechanism. nih.gov This type of inhibition is characteristic of covalent inhibitors, where the degree of inhibition increases over time as more enzyme molecules become irreversibly modified. The formation of a covalent bond between the inhibitor and the target enzyme leads to a progressive loss of enzymatic activity. frontiersin.org

The kinetics of time-dependent inhibition are often characterized by the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI). frontiersin.org While the specific kinact and KI values for this compound have not been explicitly reported in the primary literature, the substantial decrease in the IC₅₀ value upon pre-incubation confirms its behavior as a time-dependent inhibitor. nih.govrsc.org This time-dependent efficiency is a key feature of its mechanism of action, leading to prolonged and effective inhibition of NUDT7.

Cellular Target Engagement and Selectivity

Demonstration of Intracellular Target Engagement via Thermal Stabilization (e.g., in HEK293 cells)

To confirm that this compound can engage its target within a cellular environment, a cellular thermal shift assay (CETSA) was performed in human embryonic kidney 293 (HEK293) cells. nih.govnih.govnih.gov The principle of CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein. nih.govnih.gov

In these experiments, HEK293 cells were engineered to overexpress a FLAG-tagged version of NUDT7. The cells were then treated with either this compound (at a concentration of 20 µM) or a vehicle control (DMSO) for 30 minutes. Following treatment, the cells were heated to a range of temperatures. The amount of soluble FLAG-NUDT7 remaining at each temperature was then quantified by western blot. The results demonstrated that this compound treatment led to a significant thermal stabilization of NUDT7 in the intact cells, confirming direct target engagement within a cellular context. nih.gov

Chemoproteomic Profiling for Assessment of Off-Target Reactivity

Chemoproteomic profiling is a powerful technique used to assess the selectivity of a compound by identifying its binding partners across the entire proteome. researchgate.net For covalent inhibitors like this compound, this is particularly important to rule out widespread, non-specific reactivity with other cellular proteins.

In the initial discovery of this compound, its precursor fragments were screened against a panel of 10 cysteine-containing proteins to assess promiscuity. nih.govbiorxiv.org More comprehensive chemoproteomic profiling using techniques like isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) allows for a global view of covalent binding sites. While a detailed proteome-wide off-target profile for the final this compound compound is not extensively detailed in the primary publication, the development process involved selecting for fragments with low intrinsic reactivity to minimize off-target effects. nih.govnih.gov The related probe for OTUB2, OTUB2-COV-1, which was developed in the same study, showed high selectivity in a competitive isoTOP-ABPP experiment in HEK293T cells, with only a very small percentage of quantified cysteines being significantly labeled. nih.gov This suggests that the underlying chemical scaffold of these probes is capable of high selectivity.

Selectivity Profile Against Other Enzymes, Including Deubiquitinases and NUDIX Hydrolases

The selectivity of this compound is a critical aspect of its utility as a chemical probe. The initial fragment screening that led to the development of this compound was performed against a panel of ten cysteine-containing proteins, including another hydrolase, the deubiquitinase (DUB) OTUB2. nih.govnih.gov This initial screen provided an early indication of selectivity.

NUDT7 belongs to the NUDIX hydrolase family, a group of enzymes with a conserved structural motif but diverse substrate specificities. nih.gov A comprehensive analysis of the selectivity of this compound against other members of the NUDIX family has not been published. However, the discovery paper for this compound also describes the development of a selective probe for the deubiquitinase OTUB2, demonstrating that the screening and fragment-merging approach can yield highly selective inhibitors. nih.govnih.gov The selectivity for NUDT7 over OTUB2, an enzyme from a different hydrolase family that was part of the initial screen, highlights the potential for specific targeting. Further studies are required to fully profile the activity of this compound against a broader panel of NUDIX hydrolases and deubiquitinases to definitively establish its selectivity profile.

Biological and Physiological Roles of Nudt7 Target Enzyme

NUDT7 in Cellular Metabolism and Homeostasis

NUDT7 is a key regulator in several metabolic pathways, primarily through its ability to hydrolyze CoA and its various thioester derivatives. Its activity is particularly prominent in the liver, where it is highly expressed. nih.govnih.gov

Coenzyme A is an essential cofactor in numerous metabolic processes, including the synthesis and oxidation of fatty acids and the Krebs cycle. wvu.edu The cellular concentration of CoA must be tightly regulated to meet metabolic demands. wvu.edu NUDT7 contributes to this regulation by degrading CoA species within the peroxisomes. nih.govwvu.edu It hydrolyzes free CoA, CoA esters, and oxidized CoA to produce 3',5'-ADP and the corresponding 4'-phosphopantetheine (B1211885) derivative. nih.govportlandpress.com

Studies in mice have shown that the deletion of the Nudt7 gene can alter the composition of the hepatic acyl-CoA pool. nih.gov In male mice on a Western diet, the absence of NUDT7 activity leads to an increase in total liver CoA levels, driven by the accumulation of medium-chain dicarboxylic acyl-CoAs. nih.govnih.gov This demonstrates NUDT7's role in modulating the size and composition of the acyl-CoA pool, which is crucial for maintaining metabolic balance. wvu.edunih.gov The enzyme's activity is also nutritionally regulated; its expression decreases during fasting, a state associated with elevated liver CoA levels. nih.gov

NUDT7 is deeply involved in fatty acid metabolism, a process heavily reliant on CoA. genecards.orgscispace.com Its localization within peroxisomes, the exclusive site for the oxidation of very long-chain and branched-chain fatty acids, underscores its importance in this context. nih.govnih.gov By hydrolyzing acyl-CoAs, NUDT7 can influence the rate of peroxisomal fatty acid oxidation. nih.govscispace.com

Overexpression of NUDT7 in mouse livers has been shown to decrease the rate of peroxisomal fatty acid oxidation, particularly in the fasted state. nih.gov This effect is correlated with a reduction in the concentration of short-chain acyl-CoAs. nih.gov Conversely, the deletion of Nudt7 in male mice fed a Western diet leads to an accumulation of dicarboxylic acyl-CoAs, which are products of the β-oxidation of dicarboxylic fatty acids. nih.govnih.gov These findings indicate that NUDT7-mediated hydrolysis of acyl-CoA intermediates is a significant regulatory point in dicarboxylic fatty acid metabolism within liver peroxisomes. nih.govnih.gov

Table 1: Impact of NUDT7 on Fatty Acid Metabolism

| Condition | Effect on NUDT7 | Consequence on Fatty Acid Metabolism | Key Findings |

|---|---|---|---|

| Fasting | Decreased endogenous expression | Increased peroxisomal fatty acid oxidation | Lower NUDT7 activity correlates with higher CoA levels needed for fasting metabolism. nih.gov |

| NUDT7 Overexpression (Fasted) | Increased activity | Decreased rate of peroxisomal fatty acid oxidation | Reduces concentration of short-chain acyl-CoAs. nih.gov |

The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, is completed in the peroxisomes, where NUDT7 is active. nih.govnih.gov Recombinant NUDT7 can hydrolyze the CoA thioesters of bile acid precursors. nih.gov This enzymatic activity directly influences the composition and regulation of the bile acid pool. nih.govscispace.com

NUDT7 in Specific Physiological Contexts

Beyond general metabolism, NUDT7 has specific roles within organelles and in the signaling pathways of other organisms like plants.

Peroxisomes are organelles with a highly oxidizing internal environment, particularly during processes like fatty acid β-oxidation. researchgate.net This environment can lead to the formation of oxidized Coenzyme A, a potentially toxic metabolite. nih.govresearchgate.net A primary function proposed for NUDT7 is the "housecleaning" or elimination of this oxidized CoA from peroxisomes, thereby protecting the organelle and the cell from its harmful effects. genecards.orgnih.govresearchgate.net

The enzyme hydrolyzes oxidized CoA with an efficiency similar to that of unmodified CoA and its esters. nih.govportlandpress.com By breaking down oxidized CoA, NUDT7 helps maintain the integrity of the peroxisomal CoA pool and ensures the proper functioning of metabolic pathways within this organelle. nih.govuniprot.org This function is vital for regulating the levels of CoA and acyl-CoA in response to metabolic demands. nih.govportlandpress.comresearchgate.net

Table 2: Substrate Specificity of Mouse NUDT7α

| Substrate | Hydrolysis Products | Catalytic Efficiency (kcat/Km) | Significance |

|---|---|---|---|

| Coenzyme A (CoA) | 3',5'-ADP + 4'-phosphopantetheine | Efficient | Regulates CoA levels. nih.gov |

| CoA Esters | 3',5'-ADP + acyl-4'-phosphopantetheine | Efficient | Influences fatty acid and bile acid metabolism. nih.govnih.gov |

Data derived from studies on the mouse homologue of NUDT7.

In the plant Arabidopsis thaliana, NUDT7 plays a crucial role in the immune response as a negative regulator of the ENHANCED DISEASE SUSCEPTibility1 (EDS1) signaling pathway. nih.govuni-koeln.de The EDS1 pathway is central to basal resistance against pathogens and is activated by specific immune receptors. nih.govplos.org

Loss-of-function mutations in the NUDT7 gene in Arabidopsis lead to enhanced disease resistance, growth retardation, and spontaneous cell death, all of which are dependent on a functional EDS1 protein. nih.govuni-koeln.deuni-koeln.de NUDT7 negatively controls EDS1 signaling, and its absence leads to a "primed" state for a more robust defense response. nih.gov This regulation appears to be independent of salicylic (B10762653) acid, a key defense hormone, suggesting NUDT7 is part of a distinct branch of the EDS1 pathway. nih.gov The interplay between NUDT7 and EDS1 highlights a sophisticated mechanism for modulating immune responses to prevent excessive and potentially harmful defense activation. nih.govnih.gov

NUDT7 as a Research Target for Modulating Biological Pathways

NUDT7's primary function is the hydrolysis of CoA and its various forms, including acyl-CoAs. scispace.comresearchgate.net This activity positions it as a key regulator of metabolic processes that are heavily dependent on these molecules. Located within peroxisomes, organelles critical for lipid metabolism, NUDT7 helps maintain the balance of the CoA pool, which is essential for processes like the β-oxidation of fatty acids and the synthesis of bile acids. nih.govresearchgate.net Researchers are exploring NUDT7 as a target to influence these pathways, given that its expression levels are dynamically regulated by the nutritional state of the organism. For instance, NUDT7 expression is typically lower during fasting, a state associated with elevated liver CoA levels and increased fatty acid oxidation and bile acid synthesis. nih.gov

The development of potent and selective inhibitors is crucial for studying the function of enzymes like NUDT7. Nudt7-cov-1 is a notable example of such a compound, created by merging two different fragment hits to produce a potent inhibitor. researchgate.net This compound has been instrumental in demonstrating target engagement within cells and probing the enzymatic function of NUDT7. researchgate.net

Modulating the activity or expression of NUDT7 in cellular models has revealed its significant impact on a variety of cellular functions, from lipid homeostasis to cell fate. These studies often involve either the overexpression or the knockdown/knockout of the Nudt7 gene.

In human chondrocytes, the building blocks of cartilage, knockdown of NUDT7 using short hairpin RNA (shRNA) led to a significant decrease in the expression of COL2A1, a major component of cartilage, while increasing the expression of cartilage-degrading enzymes like MMP13. d-nb.info This intervention also resulted in increased chondrocyte apoptosis and lipid accumulation, suggesting that NUDT7 is crucial for maintaining cartilage homeostasis. d-nb.info

Conversely, in colorectal cancer (CRC) cell lines with a KrasG12D mutation, overexpression of NUDT7 was found to inhibit cell proliferation and tumor growth in xenograft models. mdpi.com Downregulation of NUDT7 in these cancer cells led to the accumulation of very-long-chain fatty acids (VLCFAs). mdpi.com Furthermore, suppressing NUDT7 expression in KrasG12D CRC cells increased lipid accumulation, an effect that was reversed by NUDT7 overexpression. mdpi.com These findings point to NUDT7 as a potential tumor suppressor in the context of CRC by regulating lipid metabolism and cell growth. mdpi.com

The table below summarizes key findings from cellular modulation studies of NUDT7.

| Cellular Model | NUDT7 Modulation | Key Functional Consequences | Reference |

| Normal Human Chondrocytes | Knockdown (shRNA) | Decreased COL2A1 expression; Increased MMP13, ADAMTS-4, ADAMTS-5 expression; Increased apoptosis and lipid accumulation. | d-nb.info |

| KrasG12D Colorectal Cancer Cells | Overexpression | Inhibited in vitro proliferation and in vivo xenograft tumor growth. | mdpi.com |

| KrasG12D Colorectal Cancer Cells | Knockdown | Increased accumulation of medium-chain, long-chain, and very-long-chain fatty acids; Increased expression of lipogenic genes. | mdpi.com |

| KrasWT Caco2 Cells | Knockdown | Significantly increased accumulation of medium-chain, long-chain, and very-long-chain fatty acids. | mdpi.com |

The role of NUDT7 extends to broader conditions of metabolic dysregulation, including non-alcoholic fatty liver disease (NAFLD) and altered bile acid metabolism. Its high expression in the liver underscores its importance in this metabolically active organ. researchgate.netnih.gov

Studies using mouse models have provided significant insights. For example, mice with a heterozygous deficiency of NUDT7 (Nudt7+/-) developed fatty liver due to an increase in de novo lipogenesis (the synthesis of fatty acids). nih.gov This was linked to the accumulation of palmitic acid, which in turn activated PPARγ signaling, a key regulator of lipid metabolism. nih.gov This suggests that a deficiency in peroxisomal NUDT7 can be a contributing factor to the pathogenesis of fatty liver disease. nih.gov

Furthermore, the complete deletion of NUDT7 (Nudt7-/-) in mice fed a Western diet led to an increase in total liver CoA levels, particularly in males. nih.govresearchgate.net This effect was driven by the accumulation of medium-chain dicarboxylic acyl-CoAs. nih.govresearchgate.net These mice also exhibited significant changes in their bile acid pool, with NUDT7 deletion promoting the production of tauromuricholic acid, which decreased the hydrophobicity of intestinal bile acids and increased fecal cholesterol excretion in males. nih.govresearchgate.net

The table below details the effects of NUDT7 modulation on metabolic parameters in animal models.

| Animal Model | NUDT7 Modulation | Metabolic Consequences | Reference |

| Nudt7+/- Mice | Heterozygous Deficiency | Displayed fatty liver, increased hepatic de novo lipogenesis, accumulation of palmitic acid, and activation of PPARγ signaling. | nih.gov |

| Nudt7-/- Mice (Western Diet) | Global Deletion | Increased total liver CoA levels (males); accumulation of medium-chain dicarboxylic acyl-CoAs; altered bile acid composition; increased fecal cholesterol excretion (males). | nih.govresearchgate.net |

| Mice with Liver-Specific Overexpression | Overexpression (Fasted State) | Decreased concentration of short-chain acyl-CoAs and choloyl-CoA; decreased hepatic bile acid content; reduced rate of peroxisomal fatty acid oxidation. | nih.gov |

Preclinical Research Applications and Future Directions for Nudt7 Cov 1

NUDT7-COV-1 as a Chemical Probe for NUDT7 Biology

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in cellular and physiological contexts. This compound fulfills this role for NUDT7, an enzyme implicated in CoA homeostasis and lipid metabolism. thesgc.orgwvu.edu The compound was engineered by merging a covalent fragment hit, PCM-0102716, with a non-covalent fragment, NUDT7-REV-1, identified through a crystallographic screen. researchgate.net The resulting merged compound, this compound, covalently targets a specific cysteine residue (C73) in the NUDT7 active site, leading to potent and irreversible inhibition. researchgate.netresearchgate.netnih.gov This specificity and potency make it an exemplary tool for dissecting NUDT7 function.

| Property | Precursor Fragment (PCM-0102716) | Precursor Fragment (NUDT7-REV-1) | Merged Probe (this compound) |

| Binding Type | Covalent | Non-covalent | Covalent |

| Target Residue | Cysteine 73 | N/A (Binds in active site) | Cysteine 73 |

| Discovery Method | Electrophile-Fragment Screen | Crystallography Soaking Screen | Fragment Merging |

| Key Feature | Chloroacetamide "warhead" | Binds non-covalently | Combines features of both fragments for high potency |

| Data derived from research on fragment-based discovery of NUDT7 inhibitors. researchgate.net |

Utility in Elucidating Underexplored NUDT7-Mediated Biological Pathways

NUDT7 is a Nudix hydrolase that degrades CoA and its derivatives within peroxisomes, organelles central to specific metabolic processes like the oxidation of very long-chain fatty acids and the synthesis of bile acids. nih.govresearchgate.netmerckmillipore.com Studies using genetic knockout mice have revealed that NUDT7 deficiency impacts hepatic lipid metabolism, the composition of the bile acid pool, and can influence the development of pathologies like non-alcoholic fatty liver disease (NAFLD) and colorectal cancer. nih.govnih.govmdpi.comnih.gov

While these genetic studies are informative, they reflect a lifetime absence of the enzyme. This compound allows for acute, timed inhibition of NUDT7 activity, enabling researchers to distinguish between developmental effects and the direct, immediate consequences of enzymatic inhibition in adult organisms or specific cell models. By using this compound, scientists can precisely probe the enzyme's role in:

Regulating Acyl-CoA Pools: Investigating how acute NUDT7 inhibition alters the concentration and composition of various acyl-CoA species in the liver and other tissues. nih.gov

Bile Acid Synthesis: Determining the immediate impact of NUDT7 inactivation on the synthesis pathways of cholic acid and chenodeoxycholic acid. nih.govnih.gov

Peroxisomal Lipid Metabolism: Exploring the direct role of NUDT7-mediated CoA degradation in the rate of peroxisomal fatty acid oxidation. wvu.edunih.gov

Application in Target Validation Studies and Phenotypic Screening

Target validation is a critical step in drug discovery, confirming that modulating a specific protein target achieves a desired therapeutic effect. This compound is an ideal tool for this purpose. Phenotypic screens, which identify compounds that produce a desired cellular outcome without prior knowledge of the target, often yield hits whose mechanism of action is unknown. nih.govmdpi.com If a phenotypic screen implicated the NUDT7 pathway, this compound could be used to validate NUDT7 as the responsible target. By replicating the phenotype with this highly specific inhibitor, researchers can confidently link the observed effect to NUDT7 inhibition. nuvisan.com

Furthermore, this compound has been shown to engage its target within intact cells. In one study, treating HEK293 cells with this compound led to significant thermal stabilization of the NUDT7 protein, a direct confirmation of intracellular target binding and engagement. researchgate.net This type of assay is crucial for validating that a compound reaches and interacts with its intended target in a complex cellular environment.

Strategies for Further Preclinical Development of this compound Analogues

While this compound is a potent chemical probe, its direct use as a therapeutic agent would require further optimization. The development of analogues is a standard preclinical strategy to improve the drug-like properties of a lead compound. nih.gov

Optimization of Potency and Selectivity for In Vivo Preclinical Research

For a compound to be effective in in vivo models, it must possess suitable pharmacological properties. Analogue development for this compound would focus on enhancing its potency and selectivity. While this compound is highly potent, further modifications could increase this potency, allowing for efficacy at lower concentrations. researchgate.net

Selectivity is equally critical. The human proteome contains multiple NUDIX family hydrolases with related structures, and ensuring an inhibitor selectively targets NUDT7 over other family members is paramount to avoiding off-target effects. thesgc.org Additionally, because this compound contains a reactive electrophile, it must be selective for the target cysteine (C73) on NUDT7 over other solvent-accessible cysteines on other proteins. researchgate.net Medicinal chemistry efforts would aim to fine-tune the molecule's structure to maximize interactions with the unique architecture of the NUDT7 active site, thereby improving its selectivity profile for in vivo research.

Exploration of Structure-Activity Relationships for Advanced Probes

The discovery of this compound provides a clear blueprint for exploring structure-activity relationships (SAR). researchgate.netnih.govnih.gov The compound's success stems from the synergistic combination of two distinct fragments.

| Compound | IC50 (Enzymatic Inhibition) | Thermal Shift (ΔTm) | Key Structural Feature |

| PCM-0102558 (Fragment Hit) | Not reported as inhibitor | +8.1 °C | Covalent warhead |

| NUDT7-REV-1 (Fragment Hit) | >100 µM | Not reported | Non-covalent binding moiety |

| This compound (Merged Probe) | 0.16 µM (with preincubation) | Not reported | Merged covalent probe |

| This table presents key data on the fragments that led to this compound, illustrating the leap in inhibitory potency achieved through fragment merging. Data sourced from Resnick et al. researchgate.net |

Future SAR studies would involve systematically modifying different parts of the this compound scaffold:

The Covalent Warhead: The chloroacetamide group could be replaced with other electrophiles (e.g., acrylamides) to modulate reactivity and selectivity.

The Linker: The chemical linker connecting the warhead to the core scaffold can be altered in length and composition to optimize positioning within the active site.

The Core Scaffold: Modifications to the central ring structures derived from NUDT7-REV-1 could enhance non-covalent interactions with the protein, boosting both potency and selectivity.

By creating and testing a library of such analogues, researchers can build a detailed understanding of the structural requirements for potent and selective NUDT7 inhibition, leading to the design of advanced probes for more complex in vivo studies.

Broader Implications for Covalent Ligand Discovery Methodologies

The successful and rapid development of this compound has broader implications for the field of drug discovery, particularly for covalent ligand design. nih.gov The project serves as a powerful case study for the effectiveness of electrophile-fragment screening. researchgate.net

Traditionally, fragment-based screening has relied on detecting weak, reversible binding, which can be challenging. The use of covalent fragments, as in the NUDT7 project, can overcome the low affinity that often limits reversible fragment screening. researchgate.net The irreversible bond allows for easier detection and characterization of even low-affinity binders using techniques like mass spectrometry.

This "electrophile-first" approach, combined with structural biology, demonstrates a streamlined path to generating highly potent and selective probes. researchgate.netnih.gov The strategy of merging a low-affinity covalent fragment with a separate non-covalent binder is a particularly powerful tactic. It shows that disparate, weak-binding fragments can be rationally combined to produce a final compound with potency far exceeding its individual components. This methodology provides a valuable and validated roadmap for discovering chemical probes and potential drug leads for other challenging protein targets, especially those containing a reactive nucleophilic residue in or near a binding pocket. researchgate.netnih.gov

Validation of Electrophilic Fragment Screening as a Platform for Chemical Probe Development

The discovery of this compound is a direct outcome of a successful electrophilic fragment screening campaign. acs.orgresearchgate.net This approach addresses a key limitation of traditional reversible fragment-based screening, where the low affinity of initial hits can hinder their development. acs.orgnih.gov By using fragments that can form a stable, covalent bond with their target, even weak initial interactions can be captured and built upon. acs.orgresearchgate.net

The screening process began with a library of 993 mildly electrophilic fragments screened against a panel of ten cysteine-containing proteins, including NUDT7. capes.gov.brnih.gov A significant concern with covalent approaches is the potential for non-specific reactivity. acs.org To mitigate this, a high-throughput thiol-reactivity assay was developed to characterize the entire library, allowing for the early identification and exclusion of highly reactive and promiscuous fragments. capes.gov.brnih.gov

The primary screen against NUDT7 identified 36 fragments that resulted in greater than 50% labeling of the protein. nih.govbiorxiv.org Of these, 20 were classified as "strictly non-promiscuous," meaning they did not significantly label other proteins in the panel. biorxiv.orgnih.gov This initial success demonstrated the feasibility of identifying selective covalent binders from a moderately sized library. capes.gov.brresearchgate.net

A notable series of hits shared a 2-phenylpyrrolidine (B85683) motif. nih.govbiorxiv.org Six of these initial hits were further characterized, showing significant thermal stabilization of the NUDT7 protein, a hallmark of direct binding. researchgate.net

Table 1: Initial Electrophilic Fragment Hits for NUDT7

| Compound ID | % Labeling of NUDT7 (Primary Screen) | Thermal Shift (ΔTm in °C) |

|---|---|---|

| PCM-0102716 | 68% | 4.5 - 8.1 |

| PCM-0102512 | 88% | 4.5 - 8.1 |

| PCM-0102558 | 100% | 4.5 - 8.1 |

| PCM-0102298 | 100% | 4.5 - 8.1 |

| PCM-0102951 | 100% | 4.5 - 8.1 |

| PCM-0102938 | 100% | 4.5 - 8.1 |

Data sourced from studies on electrophilic fragment screening. researchgate.net

The combination of this screening methodology with high-throughput X-ray crystallography was crucial. acs.orgcapes.gov.br Co-crystal structures of several initial hits bound to NUDT7 were successfully obtained, providing a detailed understanding of their binding modes and a structural basis for further optimization. researchgate.net This rapid progression from a screening campaign to potent and selective probes for a previously uninhibited enzyme highlights the power of electrophilic fragment screening as a robust platform for chemical probe development. acs.orgcapes.gov.brnih.gov

Applicability of Covalent Ligand Discovery for Challenging Enzyme Targets

The successful development of this compound exemplifies the utility of covalent ligand discovery, particularly for enzyme targets that have been historically difficult to inhibit. acs.orgnih.gov NUDT7, lacking known inhibitors, was an ideal candidate to test the mettle of this "electrophile-first" strategy. researchgate.netnih.gov

The key innovation in the creation of this compound was the strategic merging of two distinct fragments. researchgate.netresearchgate.net The initial electrophilic fragment screen identified PCM-0102716 as a covalent binder. researchgate.net In parallel, a separate crystallographic screen using non-covalent fragments identified NUDT7-REV-1 as a binder. researchgate.net Structural analysis revealed that these two fragments bound in adjacent pockets, suggesting they could be merged into a single, more potent molecule. researchgate.netresearchgate.net

The resulting merged compound, this compound, was synthesized and its binding mode was confirmed by co-crystallography to be identical to the overlay of the two parent fragments. researchgate.netresearchgate.net This elegant example of fragment merging demonstrates a powerful strategy for rapidly improving the potency of initial hits.

Table 2: Enzymatic Inhibition of NUDT7

| Compound | IC50 (µM) without Pre-incubation | IC50 (µM) with 30 min Pre-incubation |

|---|---|---|

| NUDT7-REV-1 | > 1000 | > 1000 |

| This compound | 120 | 1.1 |

Data reflects the enzymatic inhibition of NUDT7. researchgate.netresearchgate.net

The data clearly shows the dramatic increase in potency for the covalent inhibitor this compound after a pre-incubation period, which allows time for the covalent bond to form. researchgate.netresearchgate.net In contrast, the non-covalent fragment NUDT7-REV-1 shows no significant inhibition. researchgate.net Furthermore, this compound demonstrated target engagement within intact HEK293 cells, thermally stabilizing the NUDT7 protein. researchgate.netresearchgate.net This validation in a cellular context is a critical step in the development of a useful chemical probe. nih.gov The discovery of this compound, with a kinact/KI value of 757 M−1s−1, serves as a compelling proof-of-concept, supporting the use of covalent fragment screening to generate high-quality leads for challenging targets. nih.gov

Q & A

Q. What are the synthetic pathways for NUDT7-COV-1, and how can experimental reproducibility be ensured?

this compound is synthesized via a multi-step process:

- Step 1 : Reaction of tert-butoxycarbonyl-protected pyrrole derivatives with 3-chloroaniline to form intermediate compounds (e.g., GFR-10-012/013/014).

- Step 2 : Final coupling with chloracetyl chloride and DIPEA to yield this compound . To ensure reproducibility:

- Use standardized protocols for reaction conditions (temperature, solvent ratios).

- Validate purity via HPLC (>95%) and structural identity via NMR spectroscopy.

- Document detailed synthetic procedures in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Q. How is the irreversible inhibition of NUDT7 enzyme by this compound biochemically validated?

Key parameters include:

- kinact/KI ratio : Measures the efficiency of covalent inhibition, determined via time-dependent enzyme activity assays under varying inhibitor concentrations .

- Pre-incubation experiments : Demonstrating loss of enzyme activity persists after inhibitor removal.

- Control experiments using catalytically inactive NUDT7 mutants to confirm covalent binding specificity .

Q. Which structural features of this compound are critical for target engagement?

The compound contains:

- A five-membered heterocycle for hydrophobic interactions.

- Three chlorine atoms enhancing electrophilicity for cysteine residue targeting.

- An amide group stabilizing binding via hydrogen bonds . Techniques like X-ray crystallography or cryo-EM are used to resolve binding modes .

Advanced Research Questions

Q. How can isoTOP-ABPP proteomic profiling assess the selectivity of this compound across the human proteome?

Methodology :

- Treat cell lysates with this compound and a cysteine-reactive probe (e.g., alkyne-functionalized iodoacetamide).

- Enrich probe-labeled proteins via click chemistry and streptavidin pulldown.

- Analyze via LC-MS/MS to identify off-targets. Data Interpretation :

- Compare treated vs. untreated samples to quantify labeling reduction (indicative of selective engagement).

- Prioritize off-targets with >50% reduction for follow-up validation .

Q. What role does CETSA play in confirming cellular target engagement of this compound?

Procedure :

- Treat cells with this compound, then subject to heat denaturation (e.g., 37–65°C gradient).

- Centrifuge to separate soluble (native) and insoluble (denatured) protein fractions.

- Quantify NUDT7 levels in each fraction via Western blot. Outcome : A shifted thermal stability curve confirms intracellular target engagement .

Q. How were fragment-based drug design (FBDD) strategies applied to optimize this compound?

- Fragment Merging : Combine fragments identified via high-throughput crystallography to enhance binding affinity.

- Structure-Activity Relationship (SAR) : Systematic modification of the heterocyclic core and chlorine substituents to balance potency and selectivity.

- Covalent Docking : Computational modeling to predict optimal orientation for cysteine bond formation .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies between biochemical and cellular selectivity data for this compound?

Strategies :

- Orthogonal Validation : Use CETSA and isoTOP-ABPP to cross-verify cellular targets .

- Concentration-Dependent Studies : Test if off-targets appear only at suprapharmacological doses.

- Knockout Models : Use CRISPR-Cas9 NUDT7-KO cells to isolate inhibitor-specific effects .

Q. What steps ensure robust experimental design in this compound studies?

- Blinded Assays : Avoid bias in enzymatic activity measurements.

- Positive/Negative Controls : Include non-covalent inhibitors and DMSO-only treatments.

- Power Analysis : Pre-determine sample sizes for statistical significance .

Methodological Validation

Q. How is the irreversible nature of this compound inhibition confirmed?

- Jump-Dilution Assays : Dilute inhibitor-enzyme mixtures into excess substrate; irreversible inhibition shows no recovery of activity.

- Mass Spectrometry : Detect covalent adduct formation between this compound and the catalytic cysteine residue .

Q. What best practices apply to handling proteomic datasets from this compound studies?

- Data Deposition : Share raw MS files in repositories like PRIDE.

- Bioinformatics Pipelines : Use open-source tools (e.g., MaxQuant) for peptide identification and label-free quantification.

- Thresholds : Apply false-discovery rate (FDR) correction (e.g., q < 0.05) to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.